N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a dichlorophenyl group, a methoxypropan-2-yl group, and a pyrrolidine ring with a carboxamide and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.
Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrrolidine ring with a methoxypropan-2-yl halide under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18Cl2N2O3 |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-9(8-22-2)19-7-10(5-14(19)20)15(21)18-11-3-4-12(16)13(17)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,21) |
InChI Key |
OSHCGWBGJYVZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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